molecular formula C18H18Cl2O5 B4922678 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

Cat. No. B4922678
M. Wt: 385.2 g/mol
InChI Key: HZLWNYIHMVBLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAB is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds.

Mechanism of Action

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde selectively inhibits ALDH by binding to the active site of the enzyme and preventing the conversion of aldehydes to carboxylic acids. This leads to an accumulation of toxic aldehydes, which can cause cellular damage and apoptosis. The mechanism of action of 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been well characterized through biochemical and structural studies.
Biochemical and Physiological Effects
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to inhibit tumor growth and induce apoptosis by targeting cancer stem cells. In stem cells, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to induce differentiation by inhibiting the ALDH-dependent retinoic acid signaling pathway. Additionally, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to modulate drug metabolism by inhibiting the ALDH-dependent metabolism of drugs such as cyclophosphamide.

Advantages and Limitations for Lab Experiments

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has several advantages for lab experiments. It is a selective inhibitor of ALDH, which allows for the specific targeting of this enzyme in various cellular processes. 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has also been well characterized, and its mechanism of action is well understood. However, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and appropriate controls should be used to minimize these effects.

Future Directions

For research on 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde include cancer therapeutics, tissue engineering, regenerative medicine, and drug discovery.

Synthesis Methods

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2,4-dichlorophenol and ethylene glycol. The resulting intermediate is then reacted with sodium hydroxide to produce 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde. The overall synthesis method of 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been well established and can be easily scaled up for large-scale production.

Scientific Research Applications

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been widely used in scientific research due to its ability to selectively inhibit ALDH. ALDH plays a critical role in many physiological and pathological processes, including cancer, stem cell differentiation, and drug metabolism. 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been used as a tool to investigate the role of ALDH in these processes and to identify potential therapeutic targets.

properties

IUPAC Name

4-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2O5/c1-22-18-10-13(12-21)2-4-17(18)25-9-7-23-6-8-24-16-5-3-14(19)11-15(16)20/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLWNYIHMVBLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.